Antiviral Potency Against SFTSV: Broxyquinoline vs. Hexachlorophene and Other Repurposed Drugs
Broxyquinoline demonstrates sub-10 µM antiviral activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). In a comparative screening of FDA-approved drugs, Broxyquinoline inhibited SFTSV replication in Vero and HUH7 cells with an IC50 of 5.8 ± 1.3 µM. While it was not the most potent agent tested—hexachlorophene showed an IC50 of 1.3 ± 0.3 µM—Broxyquinoline exhibited greater potency than other identified hits like caffeic acid (IC50 48 µM) and amodiaquine (IC50 19.1 ± 5.1 µM) [1]. This places Broxyquinoline as a moderately potent, validated chemical probe for studying SFTSV entry and replication mechanisms.
| Evidence Dimension | IC50 for inhibition of SFTSV replication |
|---|---|
| Target Compound Data | 5.8 ± 1.3 µM |
| Comparator Or Baseline | Hexachlorophene: 1.3 ± 0.3 µM; Amodiaquine: 19.1 ± 5.1 µM; Caffeic acid: 48 µM |
| Quantified Difference | Broxyquinoline is 4.5-fold less potent than hexachlorophene but 3.3-fold more potent than amodiaquine. |
| Conditions | Vero and HUH7 cell lines infected with SFTSV; quantified by dose-response assay. |
Why This Matters
This quantifies Broxyquinoline's specific, validated antiviral potency, enabling researchers to select it as a mid-potency control or chemical probe in SFTSV studies where the most potent agent (hexachlorophene) may have off-target issues.
- [1] Yuan Y, et al. Screening of an FDA-Approved Drug Library with a Two-Tier System Identifies an Entry Inhibitor of Severe Fever with Thrombocytopenia Syndrome Virus. Viruses. 2019;11(4):385. (Referenced in Nature Table 2). View Source
